molecular formula C15H22N4O B12805557 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine CAS No. 144881-39-0

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine

Cat. No.: B12805557
CAS No.: 144881-39-0
M. Wt: 274.36 g/mol
InChI Key: XTEZFEOTYNRMGX-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine is a heterocyclic compound that features an oxazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in refluxing methanol .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine is unique due to its combined oxazole and piperazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

144881-39-0

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

5-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C15H22N4O/c1-12-2-4-13(5-3-12)19-8-6-18(7-9-19)11-14-10-17-15(16)20-14/h2-5,14H,6-11H2,1H3,(H2,16,17)

InChI Key

XTEZFEOTYNRMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N

Origin of Product

United States

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